Product packaging for 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one(Cat. No.:CAS No. 1388071-05-3)

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B2730693
CAS No.: 1388071-05-3
M. Wt: 214.022
InChI Key: IZKDVNRPFNMLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry. Its core structure is a purine analogue, which allows derivatives to readily interact with biomolecules like enzymes and DNA . This compound is specifically recognized for its role as a precursor in the synthesis of novel imidazo[4,5-b]pyridine derivatives investigated for their ability to reverse multidrug resistance (MDR) in cancer cells . Research has demonstrated that such compounds can act as effective modulators of the ABCB1 (P-glycoprotein) efflux pump, a common mechanism of chemotherapeutic resistance, with some showing potent activity at low micromolar concentrations . The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space around the imidazopyridine core . The reactivity of this scaffold is further exemplified by its well-documented susceptibility to halogenation under various conditions, allowing for the synthesis of dihalogenated derivatives . Beyond oncology, the imidazo[4,5-b]pyridine scaffold is of significant interest in other therapeutic areas, including the development of antitubercular agents that target the DprE1 enzyme and antiviral compounds . This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans or animals. For laboratory use only. References: 1. Bourichi, S., et al. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research , 38(7), 3999-4003. 2. Stepaniuk, O. O., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Chemistry of Heterocyclic Compounds , 60, 175–182. 3. Yutilov, Y. M., et al. (2005). Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. Russian Journal of Organic Chemistry , 41(4), 575–579.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B2730693 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1388071-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKDVNRPFNMLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388071-05-3
Record name 5-bromo-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1h Imidazo 4,5 B Pyridin 2 3h One

Established Synthetic Routes to the 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Scaffold

The construction of the this compound core relies on several strategic approaches, primarily involving cyclization reactions of appropriately substituted pyridine (B92270) precursors and direct bromination of the parent imidazopyridinone ring.

Precursor-Based Cyclization Strategies

The formation of the imidazo[4,5-b]pyridin-2(3H)-one ring system is often achieved through the cyclization of diamino-substituted pyridine derivatives. A key precursor for this strategy is 5-bromo-2,3-diaminopyridine, which can be condensed with various reagents to form the fused imidazole (B134444) ring. This approach allows for the introduction of the bromine atom at a specific position on the pyridine ring prior to the construction of the imidazole moiety, ensuring regiochemical control. The cyclization step typically involves reaction with phosgene (B1210022) or its equivalents to form the carbonyl group of the imidazolone (B8795221) ring.

Another precursor-based approach involves the use of 2-(2-bromoaryl)imidazoles, which can undergo intramolecular cyclization to form fused ring systems. nih.govacs.org While not a direct synthesis of the target compound, this methodology highlights the utility of bromo-substituted precursors in constructing complex heterocyclic scaffolds. These reactions are often catalyzed by transition metals, such as palladium, and can proceed through C-H activation or coupling mechanisms. acs.orgrsc.org

Bromination Reactions in Imidazopyridinone Synthesis

Direct bromination of the parent 1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold is a common and efficient method for the synthesis of its 5-bromo derivative. This electrophilic substitution reaction typically utilizes a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent. The regioselectivity of the bromination is directed by the electronic properties of the heterocyclic ring system. The synthesis of 5-bromoindole, a related heterocyclic compound, involves the use of bromine in water. google.com

Recent advancements in halogenation techniques have focused on developing more environmentally friendly and efficient protocols. These include the use of inexpensive and readily available halide sources like N-halosuccinimides in palladium-catalyzed reactions or metal-free approaches using sodium bromite (B1237846) under acidic conditions. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. sci-hub.se The synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives has been successfully achieved using microwave-assisted protocols. sci-hub.sesciforum.net These methods are particularly advantageous for reactions that are sluggish under conventional heating, such as the synthesis of imidazo[1,2-a]pyridine-chromones via the Groebke-Blackburn-Bienaymé reaction. sciforum.net

Microwave-assisted synthesis has been effectively employed for both the construction of the imidazopyridine core and its subsequent functionalization, including bromination and N-alkylation reactions. nih.gov The use of microwave energy can facilitate rapid and efficient synthesis, making it an attractive alternative to traditional methods. rsc.orgrsc.org

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for functionalization, including the nitrogen atoms of the imidazole and pyridine rings, as well as the bromine-substituted carbon atom. Derivatization at these positions allows for the generation of a diverse library of compounds with tailored properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazo[4,5-b]pyridin-2(3H)-one ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These transformations are typically carried out using alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.

N-alkylation is a fundamental transformation in the synthesis of various bioactive compounds. chemrxiv.org The reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst leads to the formation of the corresponding N,N'-dimethylated product. nih.gov Similarly, reaction with allyl bromide under basic conditions yields the 3-allyl derivative. nih.gov The use of different alkylating agents allows for the introduction of a wide range of substituents at the nitrogen atoms.

N-acylation can be achieved by reacting the parent compound with acylating agents such as acetyl chloride. This reaction introduces an acetyl group onto one of the nitrogen atoms of the imidazole ring. nih.gov

The imidazo[4,5-b]pyridine ring system contains three nitrogen atoms (N1, N3, and N4) that can potentially undergo functionalization. Achieving regioselective substitution at a specific nitrogen atom is a key challenge and is often influenced by factors such as the nature of the electrophile, the reaction conditions, and the presence of substituents on the heterocyclic core.

Studies on the N-alkylation of related imidazo[4,5-b]pyridine derivatives have shown that a mixture of regioisomers can be formed. For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can lead to substitution at both the N3 and N4 positions. researchgate.net In some cases, such as with ethyl bromoacetate, substitution at N1, N3, and N4 has been observed. researchgate.net The regioselectivity of these reactions can be influenced by steric and electronic effects, as well as the choice of base and solvent. beilstein-journals.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict and understand the observed regioselectivity. researchgate.net

Substitution Reactions at the Bromine Position

The bromine atom at the 5-position of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester. The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.govharvard.edu For substrates similar to this compound, typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like a mixture of 1,4-dioxane (B91453) and water. nih.govnih.gov These reactions are crucial for synthesizing compounds with extended aromatic systems, which can modulate biological activity.

Aryl Halide SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh
5-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The resulting aryl alkynes are valuable intermediates that can be further elaborated or may themselves possess biological activity. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Aryl HalideAlkyneCatalyst SystemBaseSolventConditions
Aryl or Vinyl HalideTerminal AlkynePd Catalyst, Cu(I) co-catalystAmine BaseVariousMild, Room Temp
Aryl Iodide/BromideTerminal AlkyneDipyridylpalladium complexPyrrolidine/TBAAWater or NMPRoom Temp to Reflux

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of carbon-nitrogen bonds, allowing for the reaction of aryl halides with a wide array of primary and secondary amines. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction. wikipedia.orgacsgcipr.org For heterocyclic bromides, this reaction provides a direct route to amino-substituted derivatives, which are common pharmacophores in medicinal chemistry. researchgate.net Typical conditions involve a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base. acsgcipr.orgacs.org

Aryl HalideAmineCatalyst/LigandBaseSolventKey Features
Aryl BromidePrimary/Secondary AminePd(0) or Pd(II) / Phosphine LigandStrong Base (e.g., NaOtBu)Toluene, DioxaneBroad scope for C-N bond formation.
C5-bromo-imidazo[2,1-b] wikipedia.orglibretexts.orgnih.govthiadiazoleSubstituted AnilinesPd₂(dba)₃--Conventional heating.

Introduction of Diverse Chemical Moieties for Structural Diversification

Beyond modifications at the bromine position, the 1H-imidazo[4,5-b]pyridin-2(3H)-one core allows for the introduction of various substituents on the nitrogen atoms of the imidazole ring. This structural diversification is typically achieved through N-alkylation and N-acylation reactions. These modifications can significantly influence the molecule's solubility, lipophilicity, and interactions with biological targets.

N-Alkylation: The nitrogen atoms of the imidazo[4,5-b]pyridin-2(3H)-one ring system can be alkylated using a variety of alkylating agents in the presence of a base. For instance, the reaction with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base leads to the formation of the corresponding N-allyl derivative. libretexts.org The regioselectivity of N-alkylation can be influenced by the reaction conditions and the specific structure of the imidazopyridine derivative.

N-Acylation: Acyl groups can be introduced onto the nitrogen atoms of the imidazole ring. For example, the reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with acetyl chloride in the presence of K₂CO₃ and a phase-transfer catalyst like tetra-n-butylammonium bromide results in the formation of the N-acetylated product. libretexts.org

Reaction TypeReagentBase/CatalystSolventProduct
N-AlkylationAllyl BromideK₂CO₃DMF3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
N-AcylationAcetyl ChlorideK₂CO₃ / TBABDMF1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

This compound as a Versatile Synthetic Intermediate

The chemical reactivity of this compound at multiple positions makes it a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its core structure is a key component in the development of various therapeutic agents, particularly in the field of oncology.

The imidazo[4,5-b]pyridine scaffold is a prominent feature in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of this compound have been utilized as key building blocks in the synthesis of potent inhibitors of several kinases, including:

Aurora Kinases: These are a family of serine/threonine kinases that are essential for cell division. Their overexpression is linked to various cancers, making them attractive targets for anti-cancer therapies. The imidazo[4,5-b]pyridine core has been a foundational element in the design of selective Aurora-A kinase inhibitors. nih.govacs.orgacs.org

Tropomyosin Receptor Kinases (TrkA): The Trk family of receptor tyrosine kinases is involved in the development and function of the nervous system. Dysregulation of Trk signaling has been associated with certain cancers and pain. The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop potent TrkA inhibitors. nih.govacs.org

The synthetic accessibility and the potential for extensive chemical modification of this compound underscore its importance as a versatile intermediate in the quest for novel and effective therapeutic agents. The ability to systematically modify its structure allows for the exploration of structure-activity relationships and the optimization of drug-like properties.

Structural Elucidation and Conformational Analysis of 5 Bromo 1h Imidazo 4,5 B Pyridin 2 3h One Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone for the structural confirmation of these derivatives. growingscience.com It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton.

In ¹H NMR spectra of imidazo[4,5-b]pyridine derivatives, signals corresponding to aromatic protons are typically observed in the downfield region (δ 7.0–8.5 ppm). nih.govuctm.edu The specific chemical shifts and coupling constants (J-values) between adjacent protons help to determine the substitution pattern on the fused ring system. For instance, in the ¹H NMR spectrum of a 3-allyl-substituted derivative, characteristic signals for the allyl group's vinyl and methylene (B1212753) protons appear in distinct regions of the spectrum. uctm.edu The disappearance of an NH proton signal upon N-alkylation can also confirm the success of a substitution reaction. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups, aiding in the complete structural assignment. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Imidazo[4,5-b]pyridine Derivative Data is illustrative and based on findings for similar structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H_pyr (Pyridine Ring) 8.51 d 2.04
H_pyr (Pyridine Ring) 8.21 d 2.07
H_ar (Aromatic Substituent) 7.80 m -
CH= (Allyl Group) 5.91 m -
=CH₂ (Allyl Group) 5.12 ddd -
CH₂ (Allyl Group) 4.92 ddd -

Source: Data modeled from similar compounds reported in the literature. uctm.edu

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives and for assessing their purity. Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions. growingscience.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within four decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its identity. The comparison between the calculated (calcd) and found m/z (mass-to-charge ratio) values is a critical checkpoint in characterization. For example, a compound with a calculated m/z for [M+H]⁺ of 423.2180 and a found value of 423.2182 provides strong evidence for the proposed structure. rsc.org The presence of a bromine atom is often identifiable by a characteristic isotopic pattern of the molecular ion peak, where two peaks of nearly equal intensity are separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data

Compound Type Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Heterocyclic Amine ESI 423.1704 423.1705
Phenylpropanone Derivative ESI 469.2122 469.2132

Source: Data adapted from related heterocyclic systems. rsc.org

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation causes molecular vibrations (e.g., stretching and bending) at characteristic frequencies.

For this compound derivatives, key absorption bands include:

N-H Stretching: A broad band typically in the region of 3200-3400 cm⁻¹ indicates the presence of N-H bonds in the imidazole (B134444) ring.

C=O Stretching: A strong, sharp absorption band around 1660-1700 cm⁻¹ is characteristic of the carbonyl group in the pyridinone ring. rsc.org

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are indicative of the aromatic C=C and C=N bonds within the fused heterocyclic system. rsc.org

C-Br Stretching: The carbon-bromine bond typically shows a weak absorption in the fingerprint region, often below 700 cm⁻¹.

X-ray Crystallography and Solid-State Structure Analysis

A key structural feature of imidazo[4,5-b]pyridine derivatives is the planarity of the fused bicyclic system. X-ray diffraction studies on derivatives of this core structure have consistently shown that the five- and six-membered rings are nearly coplanar.

For instance, in the crystal structure of 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the fused ring system is approximately planar, with the largest deviation from the mean plane being a mere 0.011 Å. nih.gov Similarly, the analysis of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed that its fused-ring system is almost perfectly planar, showing a maximum deviation of only 0.008 Å. nih.gov This high degree of planarity is a characteristic feature of aromatic and heteroaromatic fused rings and influences intermolecular interactions, such as stacking, within the crystal structure.

Table 3: Planarity Data from X-ray Crystallography for Imidazo[4,5-b]pyridin-2-one Derivatives

Derivative Maximum Deviation from Mean Plane (Å)
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 0.011 (3)
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 0.008 (3)

Source: Crystallographic data from published studies. nih.govnih.gov

X-ray crystallography is also crucial for determining the precise orientation of substituent groups attached to the core ring system. This is described by measuring dihedral and torsion angles, which define the spatial relationship between different parts of the molecule.

In the case of 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the acetyl group is not perfectly coplanar with the fused rings but is slightly twisted, making a dihedral angle of 2.7°. nih.gov This small twist can be attributed to steric or electronic effects.

In contrast, the larger allyl group in 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one adopts a much different orientation. The plane of the allyl group is positioned almost perpendicular to the imidazo[4,5-b]pyridin-2-one system, with a measured dihedral angle of 70.28°. nih.gov The conformation is further defined by a specific torsion angle (N2–C7–C8–C9) of -131.6°. nih.gov This information is vital for understanding how substituents occupy three-dimensional space, which can influence crystal packing and potential intermolecular interactions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
5-Bromo-1H-thieno[2,3-d]imidazole
5-bromo-4-nitro-1H-imidazole

Intermolecular Interactions and Crystal Packing Motifs

The crystal structures of this compound derivatives are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role in defining the supramolecular architecture.

In the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules are linked into centrosymmetric dimers. nih.gov This is achieved through a pair of strong N—H⋯O hydrogen bonds, where the amide hydrogen atom (N—H) of one molecule interacts with the carbonyl oxygen atom (C=O) of a neighboring molecule. nih.gov This interaction forms a characteristic inversion dimer motif. nih.gov

Similarly, for 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, adjacent molecules are connected by intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov These interactions collectively assemble the molecules into infinite chains within the crystal lattice. nih.gov

Table 1: Hydrogen Bonding Parameters in this compound Derivatives
CompoundInteraction TypeDescriptionResulting MotifSource
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneN—H⋯OStrong hydrogen bond between the amide N-H and carbonyl oxygen.Inversion dimers nih.gov
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneN—H⋯N and C—H⋯OCombination of hydrogen bonds linking adjacent molecules.Infinite chains nih.gov
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineC—H⋯π(ring)Interaction between a C-H bond and the π-system of an aromatic ring.Molecular stacks nih.gov

Theoretical and Computational Structural Studies

To complement experimental data from X-ray diffraction, theoretical and computational methods are employed to gain deeper insight into the molecular structures and intermolecular interactions of imidazo[4,5-b]pyridine derivatives. nih.govuctm.edu These studies provide valuable information on optimized geometries, electronic properties, and the nature of non-covalent interactions that govern crystal packing. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to optimize the molecular geometry of imidazo[4,5-b]pyridine derivatives and to predict their spectroscopic properties. nih.govuctm.edu For instance, the structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine was computationally optimized using DFT calculations at the B3LYP/6–311 G(d,p) level of theory. nih.gov Similarly, DFT calculations for other new derivatives have been performed at the B3LYP/6-31G(d,p) level to predict spectroscopic data and Z-matrix coordinates. uctm.edu These calculations provide a theoretical model of the molecule in the gas phase, which can be compared with experimental solid-state data to understand the effects of the crystalline environment on molecular conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. nih.govuctm.edu By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and determine their relative contributions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine
Interaction TypeContribution to Hirshfeld Surface (%)Source
H⋯H42.2 nih.gov
H⋯C/C⋯H23.1 nih.gov
H⋯Br/Br⋯H22.3 nih.gov

This quantitative analysis highlights the predominance of hydrogen-related contacts in stabilizing the crystal structure of this derivative. nih.gov

Mechanistic Investigations of Biological Activities of Imidazo 4,5 B Pyridin 2 3h One Derivatives

Enzyme and Receptor Target Identification and Modulation

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors and antagonists for several key enzyme and receptor families, demonstrating their versatility as therapeutic leads.

The inhibition of protein kinases is a critical strategy in the development of anticancer therapeutics. nih.gov Imidazo[4,5-b]pyridine derivatives have emerged as promising inhibitors of several kinase families, including Aurora kinases, Tropomyosin receptor kinases (Trk), and Src family kinases.

Aurora Kinases: Aurora kinases are essential serine/threonine kinases that regulate multiple stages of mitosis, and their overexpression is linked to various cancers. nih.gov A hit-generation and exploration approach led to the discovery of imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases A, B, and C. nih.govresearchgate.net One notable compound, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, demonstrated significant inhibitory activity against all three isoforms. nih.gov

Tropomyosin Receptor Kinases (Trk): Trk receptor tyrosine kinases have been implicated in both cancer and pain pathways. acs.org Through a process of scaffold hopping from an initial lead, researchers developed imidazo[4,5-b]pyridine derivatives with subnanomolar potencies against TrkA kinase in cellular assays. acs.org These compounds showed effective antitumor activity in a TrkA-driven mouse allograft model, highlighting their therapeutic potential. acs.org

Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a key role in the development of glioblastoma multiforme (GBM), the most aggressive primary brain tumor. nih.gov A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors. Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and showed effective antiproliferative activity against multiple GBM cell lines. nih.gov

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Compound NameTarget KinaseInhibitory Concentration (IC₅₀)Reference
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-A0.042 µM nih.gov
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-B0.198 µM nih.gov
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-C0.227 µM nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Specific imidazo[4,5-b]pyridin-2(3H)-one derivatives have been identified as highly potent inhibitors of PDE isoforms.

PDE III Inhibition: The transformation of the cardiotonic agent milrinone (B1677136) led to the development of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, which were found to be very potent cAMP PDE III inhibitors with activity in the nanomolar range. nih.gov These compounds were synthesized from 2-aminopyridine-3-carboxylic acids via a Curtius rearrangement. nih.gov

PDE10A Inhibition: PDE10A is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. nih.gov Researchers discovered a novel series of imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A. researchgate.netnih.gov These compounds, developed to improve the oral bioavailability of an earlier lead, retained nanomolar PDE10A activity. nih.govacs.org X-ray cocrystal structures confirmed that both the methoxy (B1213986) substituent and the imidazole (B134444) ring on the core scaffold were critical for high binding affinity. nih.gov

Table 2: PDE10A Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundPDE10A IC₅₀ (nM)Reference
Compound 40.8 researchgate.net
Compound 71.3 researchgate.net
Compound 12b6.7 researchgate.net
Compound 24a1.0 researchgate.net
Compound 24b1.1 researchgate.net

Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. nih.gov The enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a crucial component in the synthesis of the mycobacterial cell wall and has emerged as a key target for new antitubercular agents. newtbdrugs.orgresearchgate.netresearchgate.netmdpi.com

A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.govnih.gov This ligand-based drug design approach yielded several potent compounds. researchgate.net Molecular docking studies showed promising interactions with DprE1 residues, suggesting these compounds may exhibit in vivo DprE1 inhibitory activity. nih.govnih.gov

Table 3: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µmol/L)Reference
5c0.6 nih.govnih.gov
5g0.5 nih.govnih.gov
5i0.8 nih.govnih.gov
5u0.7 nih.govnih.gov

The imidazo[4,5-b]pyridine scaffold has also been utilized to develop antagonists for G protein-coupled receptors.

Angiotensin-II Receptor Antagonism: The renin-angiotensin system is a key regulator of blood pressure, and blockade of the Angiotensin II (AII) receptor is a primary strategy for treating hypertension. Researchers have successfully developed potent and orally active imidazo[4,5-b]pyridine-based AII receptor antagonists. nih.govnih.gov These compounds serve as structural analogs of purines and demonstrate effective antihypertensive properties. nih.gov

Molecular Basis of Antimicrobial Efficacy

Beyond their activity against mycobacteria, various imidazo[4,5-b]pyridine derivatives have been investigated for broader antimicrobial properties.

The antibacterial potential of imidazo[4,5-b]pyridines has been evaluated against a range of Gram-positive and Gram-negative bacteria. ijpbs.comnih.gov Studies have shown varied results depending on the specific substitutions on the core ring system.

In one study, a series of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net The results indicated that the Gram-positive bacteria were more sensitive to these compounds than the Gram-negative strain. nih.govresearchgate.net Molecular docking studies suggested that these molecules interact with the active site of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. nih.govresearchgate.net

Conversely, a different study evaluating cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most of the tested compounds were devoid of antibacterial activity against strains of S. aureus, S. pneumoniae, and E. coli, with MIC values greater than 64 μM. mdpi.com However, one derivative containing a 2-imidazolinyl amidino group showed moderate activity against E. coli (MIC 32 μM). mdpi.com Another investigation of 3-(1H-imidazo [4,5-b] pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides found that certain derivatives were effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Staphylococcus typhi. ijpbs.com

Table 4: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
Compound Class/DerivativeBacterial StrainActivity/ResultReference
Cyano- and amidino-substituted derivativesS. aureus, S. pneumoniae, E. coliGenerally inactive (MIC > 64 μM) mdpi.com
Compound 14 (2-imidazolinyl amidino group)E. coliModerate activity (MIC = 32 μM) mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesBacillus cereusSensitive nih.govresearchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesEscherichia coliResistant nih.govresearchgate.net
Compound VId (triazolyl-propanamide derivative)B. subtilis, S. aureus, E. coli, S. typhiEffective against all tested bacteria ijpbs.com

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound Name
5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one
3-(1H-imidazo [4,5-b] pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamide
5-bromo-2,3-diaminopyridine
5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one
Milrinone

Research on Antitubercular Activity and Target Interactions

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as a promising class of compounds in the search for new antitubercular agents. nih.govnih.gov Research has focused on synthesizing novel analogues and evaluating their efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. nih.govnih.gov The imidazopyridine moiety is considered a valuable pharmacophore, and its structural similarity to natural purines allows it to interact with essential biological targets within the bacterium. nih.govnih.gov

In vitro testing using methods like the Microplate Alamar Blue Assay (MABA) has revealed several derivatives with potent activity. researchgate.net For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. nih.gov Several compounds from this series demonstrated significant potency, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov Specifically, compounds designated 5g, 5u, 5c, and 5i were identified as highly active. nih.gov

Mechanistic studies have aimed to identify the molecular targets of these compounds. One key target investigated is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial arabinogalactan (B145846) biosynthesis pathway. nih.gov Another potential target is Lumazine synthase, an enzyme involved in the riboflavin (B1680620) biosynthesis pathway which is present in microorganisms but absent in mammals, making it an attractive target for selective drug design. nih.govresearchgate.net

Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget OrganismMIC (μmol/L)Reference
5gMycobacterium tuberculosis (H37Rv)0.5 nih.gov
5cMycobacterium tuberculosis (H37Rv)0.6 nih.gov
5uMycobacterium tuberculosis (H37Rv)0.7 nih.gov
5iMycobacterium tuberculosis (H37Rv)0.8 nih.gov

Mechanistic Studies of Antiproliferative Effects in Cellular Models

The antiproliferative properties of imidazo[4,5-b]pyridin-2(3H)-one derivatives have been extensively studied in various cancer cell lines, revealing their potential as anticancer agents. These investigations focus on their ability to inhibit cell growth, regulate the cell cycle, and induce programmed cell death (apoptosis).

Numerous studies have demonstrated the cytotoxic effects of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

One study reported that a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group potently inhibited the proliferation of HeLa (cervical cancer), SW620 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values ranging from 1.8 to 3.2 μM. mdpi.com Another series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxicity against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. nih.govresearchgate.net The K562 cell line was found to be the most sensitive to these compounds. nih.govresearchgate.net Furthermore, p-hydroxy substituted derivatives have shown strong activity against most tested cell lines, with IC50 values between 1.45 and 4.25 μM. nih.gov

In vitro Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
Compound TypeCell LineActivity (IC50)Reference
Bromo-substituted derivative 8HeLa, SW620, PC31.8–3.2 μM mdpi.com
2,3-diaryl derivativesK56242–57 μmol/L nih.gov
2,3-diaryl derivativesMCF-744–72 μmol/L nih.gov
2,3-diaryl derivativesSaOS252.5–71.5 μmol/L nih.gov
p-hydroxy substituted derivative 13Various cancer cells1.45–4.25 μM nih.gov
p-hydroxy substituted derivative 19Various cancer cells1.45–4.25 μM nih.gov

Mechanistic investigations have revealed that the antiproliferative effects of imidazo[4,5-b]pyridine derivatives are often linked to their ability to interfere with the cell cycle and trigger apoptosis.

Some derivatives cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicating a specific mechanism of action related to cell division. nih.gov Other related compounds have been shown to cause cell cycle arrest in the S-phase. uzh.ch This disruption of the normal cell cycle progression can lead to the activation of apoptotic pathways.

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This has been demonstrated by the activation of caspases, which are crucial enzymes in the apoptotic cascade, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, some derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction and subsequent cell death. mdpi.com Some imidazole-based compounds have also been found to induce apoptosis by negatively regulating the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov

Antiviral Activity at the Cellular Level

The antiviral potential of imidazo[4,5-b]pyridine derivatives has been explored against a range of DNA and RNA viruses. While broad-spectrum antiviral activity is not consistently observed across all derivatives, certain compounds have shown selective and moderate efficacy against specific viruses. mdpi.com

In one study, a bromo-substituted derivative containing an unsubstituted phenyl ring demonstrated selective but moderate activity against the respiratory syncytial virus (RSV). mdpi.com Another bromo-substituted compound, which featured a 4-cyanophenyl group, exhibited weak but broad activity against several influenza virus subtypes, including H1N1, H3N2, and B strains. mdpi.com Additionally, some imidazo[4,5-b]pyridine derivatives have been reported to possess anti-HCV (Hepatitis C virus) activity. semanticscholar.org However, a separate study evaluating a different series of derivatives found that the majority of the tested compounds did not exhibit significant antiviral activity. nih.gov These findings suggest that specific structural features are crucial for the antiviral effects of this class of compounds.

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are integral to understanding the mechanisms of action of imidazo[4,5-b]pyridine derivatives. These techniques provide insights into how these molecules bind to their biological targets at an atomic level, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Molecular docking simulations have been employed to predict the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of various protein targets. These studies help to identify key structural requirements and intermolecular interactions responsible for their biological activity. nih.gov

For antitubercular research, docking studies have explored the interactions of these derivatives with enzymes like DprE1 and Lumazine synthase. nih.govresearchgate.net In the case of DprE1, computational models showed promising interactions with amino acid residues within the active site, suggesting a potential mechanism for their in vivo inhibitory activity. nih.gov

In the context of antiproliferative activity, docking simulations have been performed on targets such as Aurora kinases and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These studies have revealed binding modes similar to known inhibitors, identifying crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-enzyme complex. nih.govresearchgate.net For example, the docking of an active 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative into the active site of the COX-2 enzyme revealed a binding pattern similar to that of the known inhibitor celecoxib. nih.govresearchgate.net These computational insights are invaluable for the structure-based design of new derivatives with improved potency. nih.gov

Quantum Chemical Descriptors in Biological Activity Correlations (e.g., HOMO-LUMO Energy Gap)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that predict the biological activity of new compounds. For imidazo[4,5-b]pyridine derivatives, key descriptors are calculated using DFT methods, often at the B3LYP/6-311G level of theory, to understand their behavior. nih.govnih.gov

The most significant of these descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govpmf.unsa.ba A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity often correlates with higher biological activity, as it facilitates interactions with biological targets. pmf.unsa.ba

In studies of 6-bromo-imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap has been calculated to be as low as 2.3591 eV, indicating significant potential for chemical reactivity and charge transfer interactions within the molecule. nih.gov The distribution of HOMO and LUMO orbitals is typically spread across the imidazo[4,5-b]pyridine core and its substituents, which is essential for the molecule's charge transfer properties. nih.govnih.gov

Other related quantum chemical descriptors are also calculated from HOMO and LUMO energies to provide a more complete picture of reactivity:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap; thus, a "soft" molecule has a small gap and is more reactive. nih.gov

Electronegativity (χ): Represents the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov

These descriptors for bromo-substituted imidazo[4,5-b]pyridine derivatives are instrumental in correlating their structural features with their observed antimicrobial or anticancer activities. nih.govnih.gov

Table 1: Quantum Chemical Descriptors for a Representative 6-Bromo-imidazo[4,5-b]pyridine Derivative nih.gov
DescriptorSymbolCalculated Value (eV)Significance
HOMO EnergyEHOMO-3.1033Electron-donating ability
LUMO EnergyELUMO-0.7442Electron-accepting ability
HOMO-LUMO Energy GapΔE2.3591Chemical reactivity and stability
Chemical Hardnessη1.1796Resistance to charge transfer
Electronegativityχ1.9238Electron-attracting power
Electrophilicity Indexω1.5649Propensity to accept electrons

Molecular Electrostatic Potential Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's surface, using a color scale to indicate different potential values. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas with high electron density. These sites are susceptible to electrophilic attack and are associated with nucleophilic reactivity. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing areas with electron deficiency. These sites are prone to nucleophilic attack. nih.gov

Green Regions: Represent neutral or near-zero potential.

For imidazo[4,5-b]pyridine derivatives, MEP analysis reveals that the most negative potential is typically located around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as the oxygen atom of the carbonyl group if present. nih.govresearchgate.net These electron-rich areas are the primary sites for interactions with electrophiles, such as protons or metal ions, and are key to forming hydrogen bonds with biological receptors. Conversely, the hydrogen atoms attached to the heterocyclic rings often exhibit a positive potential, making them susceptible to nucleophilic interactions.

By identifying these reactive sites, MEP maps provide a rational basis for understanding how these molecules interact with their biological targets, such as the active sites of enzymes. nih.gov This information is critical for designing more potent and selective derivatives by modifying the molecule's structure to enhance interactions at these key reactive centers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological profile of the imidazo[4,5-b]pyridin-2(3H)-one scaffold is highly sensitive to modifications at various positions on its core structure. The bromine atom at the 5-position is a key feature, often contributing to enhanced biological potency.

Studies on the related imidazo[4,5-b]pyridine series have shown that substitution of the pyridine (B92270) nucleus with a bromine atom can markedly increase antiproliferative activity against human cancer cell lines. mdpi.comresearchgate.net For instance, a bromo-substituted derivative bearing a 2-imidazolinyl group at the phenyl ring demonstrated potent inhibitory activity at sub-micromolar concentrations against colon carcinoma (SW620) cells. mdpi.comresearchgate.net Similarly, another bromo-substituted derivative with an unsubstituted amidino group on a phenyl substituent was also highly active against this cell line. mdpi.comresearchgate.net In contrast, some bromo-substituted derivatives have shown only moderate antiviral activity against respiratory syncytial virus (RSV). nih.gov

For the imidazo[4,5-b]pyridin-2-one core, structure-activity relationship (SAR) studies of tricyclic analogs designed as corticotropin-releasing factor-1 (CRF1) antagonists provide further insights. nih.gov The nature of the substituents at other positions plays a crucial role in determining potency and selectivity. For example, modifications on appended ring systems and the stereochemistry of substituents have been shown to be critical for achieving high antagonistic activity. nih.gov

The table below summarizes the impact of key substitutions on the biological activity of imidazo[4,5-b]pyridine derivatives, highlighting the general positive influence of bromine on the pyridine ring for antiproliferative effects.

ScaffoldSubstituent PositionSubstituent TypeObserved Biological ActivityReference
Imidazo[4,5-b]pyridinePyridine RingBromineIncreased antiproliferative activity mdpi.comresearchgate.net
Bromo-imidazo[4,5-b]pyridine2-Position (via Phenyl)Unsubstituted AmidinoStrong, selective antiproliferative activity (colon carcinoma) mdpi.comresearchgate.net
Bromo-imidazo[4,5-b]pyridine2-Position (via Phenyl)2-ImidazolinylStrong, selective antiproliferative activity (colon carcinoma); moderate antibacterial activity (E. coli) mdpi.comnih.gov
Bromo-imidazo[4,5-b]pyridine2-Position (Unsubstituted Phenyl)N/AModerate antiviral activity (RSV) nih.gov
Tricyclic imidazo[4,5-b]pyridin-2-oneAppended RingsVarious Alkyl/ArylModulation of CRF1 receptor antagonist activity nih.gov

Correlating Specific Structural Features with Observed Mechanistic Pathways

The imidazo[4,5-b]pyridine framework is a versatile scaffold for designing inhibitors that target specific enzymes and receptors, with structural modifications directly influencing the mechanistic pathway. nih.gov The similarity of this core to natural purines allows these molecules to interact with a variety of biological targets. rjraap.com

Derivatives of the imidazo[4,5-b]pyridine class have been developed as potent inhibitors of several protein kinases, which are crucial regulators of cellular pathways often dysregulated in diseases like cancer. rjraap.com For example, specific analogs have been designed to target Cyclin-Dependent Kinase 9 (CDK9), a key enzyme in transcriptional regulation. Molecular docking studies for these compounds revealed that the imidazo[4,5-b]pyridine core can establish critical interactions within the ATP-binding pocket of CDK9. nih.gov

In the context of the imidazo[4,5-b]pyridin-2-one core, tricyclic derivatives have been identified as functional antagonists of the CRF1 receptor. nih.gov This activity is achieved by blocking CRF-stimulated production of cyclic adenosine (B11128) monophosphate, a key step in the receptor's signaling cascade. The specific three-dimensional arrangement of substituents on the tricyclic system is essential for this antagonistic action, highlighting a direct link between the compound's structure and its ability to disrupt a specific signaling pathway. nih.gov Other research has shown that some imidazo[4,5-b]pyridine derivatives may exert their antiproliferative effects by targeting tubulin polymerization, a mechanism that disrupts cell division. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

While specific QSAR models for 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one are not available, extensive modeling has been performed on the broader class of imidazo[4,5-b]pyridine derivatives, particularly as Aurora kinase inhibitors. nih.govnih.govresearchgate.net These studies provide a predictive framework for understanding how molecular properties influence anticancer activity.

Several QSAR methods, including Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model a dataset of 65 imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net The resulting models demonstrated high statistical significance and predictive power, with cross-validation coefficients (q²) as high as 0.905 and non-cross-validation coefficients (r²) up to 0.995. nih.govresearchgate.net

These models have identified key molecular descriptors and structural features that govern the inhibitory potency of these compounds. Three-dimensional QSAR studies have generated contour maps that visualize the favorable and unfavorable regions around the molecular scaffold. nih.gov These maps indicate that:

Steric properties: Bulky substituents are favored in certain regions, while they are disfavored in others, suggesting the need for a precise fit within the target's binding site.

Electrostatic properties: The distribution of electron-donating and electron-withdrawing groups is critical for activity.

Hydrophobic interactions: Specific hydrophobic regions on the molecule are important for binding and potency.

These QSAR models serve as powerful tools for the virtual screening and design of new, more potent imidazo[4,5-b]pyridine-based inhibitors by predicting their biological activity before synthesis. nih.govnih.gov

Strategic Design Principles for Imidazo[4,5-b]pyridin-2(3H)-one-Based Bioactive Compounds

Based on the available SAR and QSAR data, several strategic principles can be formulated for the design of novel bioactive compounds centered on the imidazo[4,5-b]pyridin-2(3H)-one core.

Leverage the Bromo Substituent: The presence of a bromine atom on the pyridine ring is a validated strategy for enhancing antiproliferative activity and should be retained as a core feature in the design of new anticancer agents. mdpi.comresearchgate.net

Optimize Substituents at the 2- and 3-Positions: The substituents on the imidazo[4,5-b]pyridine core are critical for directing the compound to its biological target and determining its potency. For kinase inhibitors, incorporating groups capable of forming hydrogen bonds and engaging in hydrophobic interactions within the ATP binding site is a key strategy. nih.govnih.gov For receptor antagonists, such as those targeting CRF1, designing rigid, conformationally constrained tricyclic structures can lead to higher potency and better pharmacokinetic profiles. nih.gov

Utilize Bioisosteric Replacement: The imidazo[4,5-b]pyridine scaffold is a bioisostere of purine (B94841), which is fundamental to its biological activity. rjraap.com Further bioisosteric modifications of substituents can be explored to fine-tune properties like solubility, metabolic stability, and target selectivity.

Integrate Computational Modeling: The successful application of QSAR and molecular docking in the imidazo[4,5-b]pyridine series demonstrates the value of computational tools. nih.govnih.gov Future design efforts should incorporate these methods to predict the activity of novel derivatives, prioritize synthetic targets, and understand their binding modes at the molecular level. This approach can accelerate the discovery of compounds with improved potency and more favorable drug-like properties. nih.gov

Future Directions and Emerging Research Avenues for 5 Bromo 1h Imidazo 4,5 B Pyridin 2 3h One Research

Development of Novel and Greener Synthetic Methodologies for Derivative Diversification

The future of drug discovery is intrinsically linked to the development of efficient, cost-effective, and environmentally sustainable synthetic methods. For the imidazo[4,5-b]pyridin-2(3H)-one scaffold and its derivatives, research is actively moving away from traditional, often harsh, reaction conditions towards innovative and greener alternatives. nih.gov These new methodologies are crucial for rapidly generating diverse chemical libraries for biological screening.

Key advancements in this area include:

One-Pot and Multicomponent Reactions (MCRs): These reactions allow the synthesis of complex molecules in a single step from multiple starting materials, significantly improving efficiency. For instance, an eco-friendly, one-pot, three-component synthesis of imidazo[4,5-b]pyridine derivatives has been described using phosphoric acid as a catalyst in glycerol, a biodegradable solvent. researchgate.net Another approach utilizes a tandem sequence in a water-isopropanol medium, offering a green procedure for the base-free, one-pot synthesis of these scaffolds. acs.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods for preparing derivatives like 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine. eurjchem.comresearchgate.net

Novel Catalytic Systems: There is a growing emphasis on using innovative and reusable catalysts. Photocatalytic methods and the use of heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, are gaining traction as they can be easily recovered and reused, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[4,5-b]pyridine Scaffolds
MethodologyKey FeaturesAdvantagesReference
One-Pot Three-Component SynthesisUses phosphoric acid in glycerol.Eco-friendly, short reaction time, easy workup, excellent yields. researchgate.net
Tandem SNAr/Reduction/CondensationPerformed in a H₂O-IPA medium.Green solvent system, one-pot process, base-free, excellent yields. acs.org
Microwave-Assisted SynthesisApplication of microwave irradiation.Reduced reaction times, higher yields, cleaner reactions. eurjchem.com
Photocatalytic C-C Cross CouplingUses visible light to catalyze the reaction.Mild conditions, simple reaction steps, good yields. researchgate.net
Heterogeneous CatalysisEmploys reusable catalysts like Al³⁺-K10 clay.Catalyst is reusable, tolerates many functional groups, excellent yields. nih.gov

Exploration of Undiscovered Biological Targets and Pathways for Imidazo[4,5-b]pyridin-2(3H)-one Scaffolds

The structural analogy to purines allows imidazo[4,5-b]pyridine derivatives to interact with a multitude of biological targets, particularly enzymes like kinases. mdpi.com While significant research has focused on their role as inhibitors of kinases such as Aurora kinases and c-Met, the full therapeutic potential of this scaffold is far from being completely understood. nih.govnih.govnih.gov Future research is poised to explore novel biological space.

Emerging areas of investigation include:

Expanding Kinase Inhibition Profiles: Beyond well-studied targets like Aurora and c-Met, derivatives are being investigated as inhibitors of other crucial signaling kinases, such as the Src family and Akt, which are central to cancer cell survival and proliferation. nih.govresearchgate.net

Non-Kinase Targets: The scaffold's versatility extends beyond kinase inhibition. Studies have shown that derivatives can act as cAMP PDE III inhibitors for cardiovascular applications or as antagonists for G-protein coupled receptors like the angiotensin-II receptor. nih.govnih.gov

Antimicrobial and Antiviral Applications: The imidazo[4,5-b]pyridine core is being explored for its potential to combat infectious diseases. nih.gov Biological evaluations have demonstrated that specific derivatives possess activity against the respiratory syncytial virus (RSV) and various bacterial strains. mdpi.comnih.gov Further exploration could uncover novel mechanisms to treat drug-resistant pathogens.

Targeting Cellular Proliferation Pathways: Research has identified that some amidino-substituted imidazo[4,5-b]pyridines exhibit potent and selective antiproliferative activity against colon carcinoma cell lines. mdpi.comnih.govresearchgate.net Further studies aim to elucidate the exact molecular pathways, with evidence pointing towards tubulin polymerization as a potential target. mdpi.com

Table 2: Investigated Biological Targets for Imidazo[4,5-b]pyridine Scaffolds
Target ClassSpecific Target/PathwayTherapeutic AreaReference
Protein KinasesAurora Kinases (A, B, C)Oncology nih.govnih.gov
Protein Kinasesc-MetOncology nih.gov
Protein KinasesSrc Family KinasesOncology nih.gov
Protein KinasesAkt (PI3K/AKT Pathway)Oncology researchgate.net
EnzymescAMP PDE IIICardiovascular nih.gov
ReceptorsAngiotensin-II, Platelet Activating FactorCardiovascular, Inflammation nih.gov
AntiviralRespiratory Syncytial Virus (RSV)Infectious Disease mdpi.comnih.gov
AntiproliferativeTubulin PolymerizationOncology mdpi.com

Advanced Computational Modeling in Lead Optimization and Drug Discovery

The integration of advanced computational tools is revolutionizing the drug discovery process, making it faster, more predictive, and more cost-effective. For the imidazo[4,5-b]pyridin-2(3H)-one scaffold, computational modeling is indispensable for rational drug design and lead optimization. nih.govmdpi.com

Key computational strategies being employed include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking can predict how a molecule will bind. pitt.edu For example, docking studies have been used to model the interaction of imidazo[4,5-b]pyridine derivatives with the active sites of Aurora A kinase and dihydrofolate reductase (DHFR), providing insights into the key interactions responsible for their inhibitory activity. nih.govnih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are performed to correlate the chemical structure of the compounds with their biological activity. nih.gov These models generate 3D contour maps that highlight which structural modifications are likely to increase or decrease potency, thereby guiding the synthesis of more effective analogues. nih.gov

Virtual and High-Throughput Screening: Computational methods allow for the rapid virtual screening of vast libraries containing millions of compounds to identify potential hits for a specific target before committing to costly and time-consuming laboratory synthesis. nih.gov

The synergy between computational predictions and experimental validation, such as co-crystallization of inhibitors with their target proteins, provides a deep understanding of molecular interactions and accelerates the optimization of lead compounds. nih.govresearchgate.net

Integration of High-Throughput Screening and Omics Data in Understanding Biological Action

To efficiently explore the vast chemical space of imidazo[4,5-b]pyridin-2(3H)-one derivatives and understand their biological effects on a systemic level, modern drug discovery relies on high-throughput screening (HTS) and "omics" technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. This is essential for identifying initial "hits" from large, diverse chemical libraries. For example, computational HTS was used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2 kinases. nih.gov Furthermore, innovative approaches combine automated, nanoscale synthesis with in-situ screening, accelerating the discovery process. nih.gov Techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) are used in these platforms to validate binding affinity quickly. nih.gov

Omics Integration: While not yet widely reported for this specific scaffold, the integration of omics data (genomics, proteomics, metabolomics) represents a significant future direction. By analyzing how a lead compound affects global gene expression or protein levels within a cell, researchers can gain a comprehensive understanding of its mechanism of action, identify potential off-target effects, and discover biomarkers for patient stratification.

Challenges and Opportunities in Imidazo[4,5-b]pyridin-2(3H)-one Research

Despite the significant promise of the 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold, several challenges must be addressed to translate its potential into clinical success. However, these challenges are matched by substantial opportunities driven by technological and scientific advancements.

Challenges:

Achieving Selectivity: Particularly for kinase inhibitors, achieving high selectivity remains a major hurdle due to the highly conserved nature of the ATP-binding site across the human kinome. Poor selectivity can lead to off-target effects and toxicity. nih.govnih.gov

Controlling Synthesis: The synthesis of substituted imidazo[4,5-b]pyridines can be complex. For instance, alkylation reactions can produce multiple isomers (regioisomers), which are often difficult to separate and may have different biological activities, complicating development. mdpi.comnih.gov

Optimizing Drug-like Properties: A potent molecule is not necessarily a good drug. A significant challenge lies in optimizing physicochemical properties such as solubility, metabolic stability, and oral bioavailability to ensure the compound can reach its target in the body effectively. nih.gov

Opportunities:

Scaffold Versatility: The imidazo[4,5-b]pyridine core is a proven pharmacophore that can be decorated with a wide variety of functional groups to modulate its activity against numerous biological targets, opening doors to new therapeutic areas. nih.govnih.gov

Technological Advancements: The advent of greener synthetic methods, advanced computational modeling, and automated high-throughput screening platforms provides powerful tools to overcome traditional challenges in drug discovery, making the process faster and more efficient. acs.orgnih.govnih.gov

Unexplored Biological Space: The structural similarity to purines suggests that a vast number of potential biological targets for this scaffold remain undiscovered. mdpi.commdpi.com Exploring these new targets could lead to first-in-class medicines for a range of diseases.

Q & A

Q. What are the common synthetic routes for 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?

The synthesis typically involves alkylation or acylation of the parent compound, 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, using reagents like allyl bromide, acetyl chloride, or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). For example:

  • Allylation : Reaction with allyl bromide in DMF at reflux for 24 h yields 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one .
  • Methylation : Methyl iodide with K₂CO₃ and tetrabutylammonium bromide (TBAB) produces 6-bromo-1,3-dimethyl derivatives .
  • Acetylation : Acetyl chloride under similar conditions forms 1-acetyl derivatives .
    Purification is typically achieved via column chromatography (ethyl acetate/hexane) and crystallization from methanol or ethyl acetate.

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance:

  • Planarity : The fused imidazo[4,5-b]pyridin-2-one system is nearly planar (deviation ≤0.011 Å), with substituents like allyl groups forming dihedral angles of ~70° .
  • Hydrogen bonding : Strong N–H···O/N interactions create dimers or chains (e.g., pseudo-dimers via inversion centers in 3-allyl derivatives) .
    Refinement uses SHELXL (riding H-atom models, Uiso parameters) .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : Confirms substitution patterns (e.g., allyl proton signals at δ 5.2–5.8 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 290.12 for C₁₂H₈BrN₃O) .
  • IR : Carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How do substituents influence the biological activity of imidazo[4,5-b]pyridine derivatives?

  • Antimicrobial activity : 1-Deazapurin-8-one derivatives (e.g., 26c) show EC₅₀ = 61.70 mM against varicella-zoster virus, while allyl or acetyl groups reduce efficacy .
  • Receptor modulation : Substituted derivatives act as GluN2B receptor modulators (patented for neurological applications) or dual 5-HT7/5-HT2A antagonists (e.g., compound 79 , KB = 4.9 nM for 5-HT7R) .
  • Aurora kinase inhibition : Imidazo[4,5-b]pyridines with specific substituents (e.g., tert-butoxy groups) show nanomolar potency .

Q. What computational methods are used to predict binding interactions of this compound?

  • 3D-QSAR : Models optimize substituent placement for target affinity (e.g., aldehyde dehydrogenase 1A1 inhibition) .
  • Molecular docking : Simulates interactions with proteins (e.g., 5-HT7R ligand binding pockets) to prioritize synthesis targets .

Q. How do synthetic byproducts or isomerism affect experimental outcomes?

  • Regioselectivity : Methylation of the parent compound can yield 1,3-dimethyl isomers; TLC monitoring and column chromatography are critical .
  • Phase-transfer catalysis : TBAB enhances reaction efficiency but may introduce impurities requiring rigorous purification .

Data Contradictions and Resolution

Q. Why do different studies report varying biological activities for structurally similar derivatives?

  • Substituent positioning : Bromine at position 6 vs. 7 (e.g., 7-bromo-2-phenyl derivatives vs. 6-bromo derivatives ) alters steric and electronic profiles.
  • Crystallographic packing : Hydrogen-bonding patterns (e.g., dimeric vs. chain arrangements) influence solubility and bioavailability .

Q. How can discrepancies in synthetic yields be mitigated?

  • Optimization : Adjust reaction time (e.g., 24 h reflux for allylation vs. 12 h for methylation ).
  • Catalyst selection : TBAB vs. p-toluenesulfonic acid for phase-transfer efficiency .

Methodological Recommendations

Parameter Best Practices
Synthesis Use K₂CO₃/TBAB in DMF for alkylation; monitor via TLC (ethyl acetate/hexane 1:1).
Crystallization Slow evaporation from methanol yields high-quality SCXRD crystals .
Computational Tools SHELX for refinement ; AutoDock Vina for docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.